LGD-2226 was developed by Ligand Pharmaceuticals and is categorized under nonsteroidal SARMs. Its unique mechanism allows it to selectively activate androgen receptors, which are critical for muscle and bone growth, without the significant androgenic side effects typical of anabolic steroids. This selectivity makes it a promising candidate for various therapeutic applications, particularly in aging populations and those suffering from muscle degenerative diseases .
The synthesis of LGD-2226 involves several key steps that focus on creating its specific molecular structure. The compound is derived from a 2-quinolinone framework, which is modified to enhance its binding affinity to androgen receptors.
Synthesis Methodology:
The molecular formula of LGD-2226 is , with a molar mass of approximately .
LGD-2226 participates in various chemical reactions primarily related to its binding mechanism with androgen receptors.
LGD-2226 functions by selectively binding to androgen receptors in muscle and bone tissues, activating anabolic pathways while sparing other tissues such as the prostate.
LGD-2226 has several promising applications in both clinical and athletic contexts:
Selective Androgen Receptor Modulators (SARMs) represent a class of investigational compounds designed to overcome the limitations of traditional androgen therapies. Unlike classical anabolic steroids, which activate androgen receptors indiscriminately, SARMs demonstrate tissue-selective activation through precise modulation of the androgen receptor (AR) signaling pathway. The AR is a nuclear transcription factor that regulates gene expression in diverse tissues including skeletal muscle, bone, reproductive organs, and the liver. SARMs bind to the AR ligand-binding domain but induce distinct conformational changes compared to endogenous androgens like testosterone or dihydrotestosterone (DHT). This unique binding alters co-regulator recruitment patterns (co-activators and co-repressors), resulting in differential gene expression profiles across tissues [2] [3].
The molecular basis for tissue selectivity involves several mechanisms: First, SARMs exhibit variable degrees of AR transactivation efficiency in different tissue microenvironments due to local expression of co-regulatory proteins. Second, certain SARMs demonstrate reduced 5α-reductase metabolism in androgen-sensitive tissues like the prostate, limiting amplification of androgenic effects. Third, structural differences from steroidal androgens prevent aromatization to estrogenic metabolites, eliminating estrogen-related side effects. Preclinical studies demonstrate that SARMs maintain anabolic effects on muscle and bone while showing reduced activity in prostate and sebaceous glands, establishing their therapeutic potential for conditions requiring androgen therapy without systemic androgenic effects [2] [5] [7].
Table 1: Molecular Mechanisms Underlying SARM Tissue Selectivity [2] [3] [7]
Mechanism | Tissue Impact | Functional Consequence |
---|---|---|
Differential co-regulator recruitment | Muscle and bone preservation | Enhanced anabolic gene expression |
Resistance to 5α-reductase metabolism | Reduced prostate stimulation | Diminished androgenic effects |
Non-aromatizable structure | Elimination of estrogenic effects | Avoidance of gynecomastia and fluid retention |
Tissue-specific metabolism | Variable tissue exposure | Optimized tissue-specific activity |
LGD-2226 (chemical name: 6-[Bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-2(1H)-quinolinone; CAS 328947-93-9) exemplifies the evolution of SARM therapeutics through its distinctive pharmacodynamic profile. Developed by Ligand Pharmaceuticals, this nonsteroidal, non-aromatizable quinolinone derivative exhibits high binding affinity for the human androgen receptor (Ki = 1.5 nM) and potent agonist activity (EC50 = 0.2 nM) [4] [7] [8]. Its molecular structure incorporates strategically positioned fluorine atoms that enhance receptor binding affinity and metabolic stability while preventing aromatization and 5α-reduction. X-ray crystallography studies reveal that LGD-2226 occupies the same AR binding pocket as DHT but forms unique hydrogen bonds with GLN711 and ARG752 residues through its quinolone scaffold. The trifluoroethyl groups extend into regions corresponding to the steroid C and D rings, stabilizing a receptor conformation distinct from that induced by steroidal ligands [2] [7].
Preclinical investigations demonstrate LGD-2226's robust tissue selectivity. In orchidectomized rat models, LGD-2226 administration (1-100 mg/kg/day orally for 2 weeks) dose-dependently restored levator ani muscle mass to eugonadal levels at approximately 3 mg/kg, while prostate restoration required substantially higher doses (100 mg/kg). This represents a remarkable 33-fold therapeutic window between anabolic and androgenic tissues, significantly exceeding the selectivity profile of traditional androgens [2] [4]. Biomechanical testing revealed LGD-2226 enhanced bone strength beyond sham-operated controls, demonstrating superior osteogenic potential. Notably, LGD-2226 maintained sexual function parameters (mounts, intromissions, ejaculations) in castrated male rats at doses significantly lower than those required for prostate stimulation, further validating its tissue-sparing effects [2].
Table 2: Preclinical Efficacy Profile of LGD-2226 [2] [4] [7]
Parameter | Model System | Dosing Regimen | Key Findings |
---|---|---|---|
Muscle anabolism | Orchidectomized rats | 1-100 mg/kg/day PO for 2 weeks | Restored levator ani mass at 3 mg/kg (ED50) |
Prostate effects | Orchidectomized rats | 1-100 mg/kg/day PO for 2 weeks | Minimal trophic effects at ≤10 mg/kg |
Bone strength | Orchidectomized rats | 5 mg/kg/day PO for 6 weeks | Increased femoral strength to 110% of sham controls |
Sexual function | Castrated male rats | 10 mg/kg/day PO for 4 weeks | Normalized copulatory behavior parameters |
Molecular binding | Human AR assays | In vitro | Ki = 1.5 nM; EC50 = 0.2 nM |
Clinical development programs have explored LGD-2226's potential for muscle wasting disorders and osteoporosis. Though comprehensive clinical data remain limited compared to other SARMs like enobosarm or LGD-4033 (ligandrol), research indicates it significantly improves physical performance metrics. A systematic review of randomized controlled trials involving 970 patients demonstrated that SARMs including LGD-2226 increased lean body mass (mean increase: 49.46 kg to 50.86 kg), leg press strength (1822.77 N to 2191.27 N), and stair climbing power (352.24 W to 315.16 W) after intervention periods averaging 80 days [3]. These improvements occurred without the prostate hypertrophy characteristic of traditional androgen therapies, positioning LGD-2226 as a promising candidate for conditions requiring tissue-selective anabolic support.
Table 3: Chemical and Pharmacological Properties of LGD-2226 [4] [7] [8]
Property | Value | Description |
---|---|---|
Molecular Formula | C14H9F9N2O | Quinolinone derivative with trifluoromethyl groups |
Molecular Weight | 392.22 g/mol | - |
CAS Number | 328947-93-9 | Unique chemical identifier |
Androgen Receptor Ki | 1.5 nM | Binding affinity |
Androgen Receptor EC50 | 0.2 nM | Transcriptional activation potency |
Chemical Stability | Solid powder | Storage at -20°C |
Solubility | Soluble in DMSO | Suitable for research formulations |
Developmental Status | Investigational | Preclinical/early clinical development |
The trajectory of LGD-2226 development illustrates key advances in SARM technology: 1) Optimization of oral bioavailability in nonsteroidal compounds; 2) Enhanced dissociation of anabolic versus androgenic effects through rational drug design; 3) Expansion of therapeutic applications beyond muscle wasting to include bone fragility and functional recovery; and 4) Integration of advanced structural biology techniques to elucidate structure-activity relationships [2] [7]. These innovations collectively position LGD-2226 as a prototype for next-generation androgen therapies with improved therapeutic indices.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1